2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(21)12-8-4-5-9-13(12)22-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNYYRQCYUFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with a nitrile compound under mild conditions.
Attachment of the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with a benzoic acid derivative that has a suitable leaving group (e.g., a halide) in the presence of a base to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the benzoic acid moiety (if present) can be reduced to an amine using reducing agents like palladium on carbon with hydrogen.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It can be used in the synthesis of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The sulfanyl linkage provides additional flexibility and electronic properties that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Candesartan Cilexetil (CAN)
Structure : Candesartan cilexetil (2-ethoxy-1-((4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl)methyl)-1H-1,3-benzodiazole-7-carboxylic acid) contains a tetrazole ring linked to a benzodiazole core and a carboxylic acid group.
Key Differences :
- The tetrazole is part of a biphenyl system rather than a direct sulfanyl linkage.
- A benzodiazole replaces the benzoic acid-tetrazole sulfanyl motif.
- Pharmacological Activity : CAN is a clinically used angiotensin II receptor antagonist for hypertension and heart failure .
Comparison : Unlike the target compound, CAN’s tetrazole is critical for receptor binding, and its prodrug form (cilexetil) enhances bioavailability. The absence of a sulfanyl bridge in CAN highlights divergent structural strategies for bioactivity.
Methyl 2-((4-(Benzamido)Phenyl)Sulfanyl)-1,2,3,4-tetrahydro-6-Methylpyrimidine-5-carboxylate Derivatives
Structure : These derivatives feature a sulfanyl-linked pyrimidine ring substituted with a benzamido-phenyl group and a methyl ester.
Key Differences :
- A tetrahydro-pyrimidine ring replaces the benzoic acid group.
- The sulfanyl bridge connects to a benzamido-phenyl substituent rather than a tetrazole.
- Synthesis: Designed via condensation of benzoic acid derivatives with 4-chlorophenyl intermediates .
N-Methyl-N-[(1-Methylpiperidin-4-yl)Methyl]Carbamoyl Chloride Hydrochloride Derivatives
Structure : Includes (4-chlorophenyl)methylamine hydrochloride.
Key Differences :
- A propyl chain separates the sulfanyl-tetrazole from a chlorophenyl-methylamine group.
- The benzoic acid is absent, replaced by a tertiary amine and chlorophenyl moiety.
2-{[1-(2-Methoxyethyl)-1H-1,2,3,4-Tetrazol-5-yl]Sulfanyl}Acetic Acid
Structure : Comprises a tetrazole substituted with a 2-methoxyethyl group, linked via sulfanyl to an acetic acid.
Key Differences :
- Acetic acid replaces benzoic acid, reducing aromaticity and steric bulk.
- The 2-methoxyethyl group on the tetrazole introduces ether functionality.
- Molecular Formula : C₆H₁₀N₄O₃S .
Comparison : The smaller acetic acid group may enhance solubility but limit π-stacking interactions compared to the benzoic acid in the target compound.
Discussion of Structural Implications
- Bioavailability : Candesartan’s prodrug design (ethoxy ester) contrasts with the free carboxylic acid in the target compound, which may limit oral absorption due to ionization.
- Solubility : The acetic acid derivative (C₆H₁₀N₄O₃S) likely has higher aqueous solubility than the benzoic acid analog but reduced aromatic interactions.
- Target Engagement : The phenyl-tetrazole group in the target compound may mimic carboxylate or phosphate groups in biological systems, akin to tetrazole-containing drugs like losartan.
Biological Activity
The compound 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid , a derivative of tetrazole and benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzoic acid moiety linked to a tetrazole ring via a sulfur-containing side chain. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazoles exhibit significant antimicrobial properties. A related compound, 1-phenyl-1H-tetrazole-5-thiol , has shown effectiveness as an inhibitor of aluminum corrosion and may possess similar antimicrobial properties due to the presence of the tetrazole ring . The sulfur atom in the compound can enhance its reactivity with biological targets, potentially leading to increased antimicrobial efficacy.
The mechanism by which tetrazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within the cell. For example, the inhibition of HSET by tetrazole-containing compounds suggests that these agents may disrupt normal mitotic processes in cancer cells . Additionally, the presence of sulfur in the side chain may facilitate interactions with thiol groups in proteins, further enhancing biological activity.
Case Study 1: Antimicrobial Testing
A study investigating the antimicrobial efficacy of various tetrazole derivatives found that compounds with similar structures to This compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and increased antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that certain tetrazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and disruption of microtubule dynamics. The specific role of This compound in these processes remains an area for further exploration.
Data Summary
| Property | Finding |
|---|---|
| Antimicrobial Activity | Significant against various bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism | Inhibition of mitotic kinesins; interaction with thiols |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Sulfanyl Linker Formation : Reacting a tetrazole-containing intermediate (e.g., 1-phenyl-1H-tetrazole-5-methanol) with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to introduce the sulfanyl group.
- Coupling with Benzoic Acid Derivatives : Using nucleophilic substitution or Mitsunobu conditions to attach the sulfanyl-tetrazole moiety to a benzoic acid backbone.
- Solvent-Free Approaches : Similar to solvent-free reductive amination methods used for analogous acetohydrazide derivatives (e.g., grinding reactants with aldehydes and catalysts like NaBH₄) .
- Validation : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify via recrystallization (ethanol/water mixtures) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use orthogonal analytical techniques:
- Chromatography : HPLC with UV detection (C18 columns, acetonitrile/water gradient) to assess purity .
- Spectroscopy : FTIR for functional group verification (e.g., C=O stretch of benzoic acid at ~1700 cm⁻¹, S-H absence confirming sulfanyl linkage) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and tetrazole/triazole ring signals .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in reported biological activity data?
- Methodological Answer :
- Randomized Block Designs : Minimize variability by segregating experiments into blocks (e.g., biological replicates, assay plates) and using split-plot arrangements to test multiple variables (e.g., concentration, incubation time) .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorometric) with cellular viability tests (e.g., MTT assay) to confirm target specificity and rule off-target effects .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and assess reproducibility across independent labs .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Input SMILES/InChI (e.g.,
C14H10N4O2Sfrom ) into software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). - QSAR Studies : Correlate substituent effects (e.g., tetrazole vs. triazole rings) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., GROMACS) to evaluate binding stability and ligand-protein hydrogen bonding .
Q. What is the impact of structural modifications (e.g., sulfanyl linker length or benzoic acid substituents) on physicochemical properties?
- Methodological Answer :
- Linker Optimization : Replace the methylene sulfanyl group with ethylene or propylene variants to assess solubility (logS) and permeability (Caco-2 assay) .
- Benzoic Acid Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance acidity (pKa shift) or electron-donating groups (e.g., -OCH₃) to improve membrane diffusion .
- Thermal Analysis : DSC/TGA to study melting points (e.g., mp ~139–140°C for analogous benzoic acids ) and stability under storage conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
